

Ecotoxicology of Haloxyfop-P-methyl in Terrestrial Ecosystems: A Technical Guide

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Compound of Interest

Compound Name: **haloxyfop-P-methyl**

Cat. No.: **B057761**

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An in-depth analysis of the environmental fate and non-target effects of the herbicide **Haloxfop-P-methyl**, providing researchers, scientists, and drug development professionals with a comprehensive overview of its ecotoxicological profile in terrestrial environments.

Haloxfop-P-methyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops.^[1] Its efficacy lies in the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the fatty acid synthesis pathway of grasses.^{[2][3][4][5][6][7]} This targeted mode of action ensures that while grassy weeds are effectively controlled, broadleaf crops remain largely unaffected.^{[2][3][4]} This technical guide delves into the ecotoxicology of **haloxyfop-P-methyl** in terrestrial ecosystems, summarizing key quantitative data, detailing experimental protocols, and visualizing pertinent pathways and workflows.

Environmental Fate and Degradation

Haloxfop-P-methyl, the R-enantiomer of haloxfop-methyl, is the herbicidally active form.^{[4][8][9][10]} In the environment, **haloxyfop-P-methyl** esters are rapidly hydrolyzed to the active ingredient, haloxfop-P acid.^{[5][11]}

In Soil:

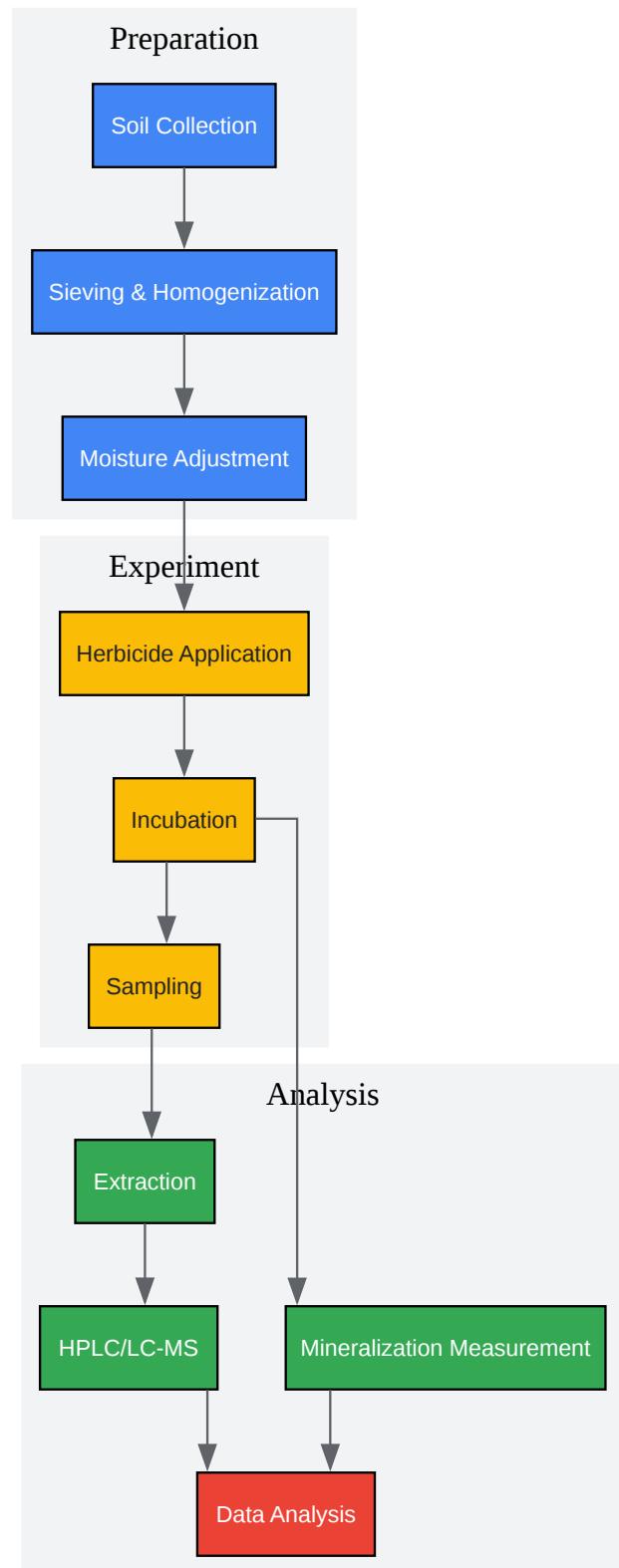
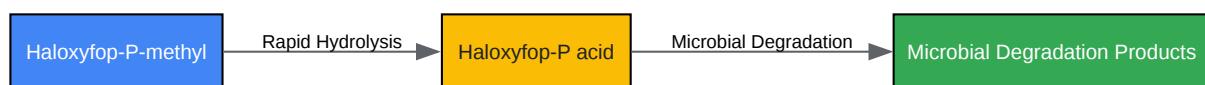
The degradation of **haloxyfop-P-methyl** in soil is a relatively rapid process, primarily driven by microbial activity.^{[9][10]} The initial and most significant transformation is the hydrolysis of the methyl ester to haloxfop-P acid. This is followed by the degradation of the acid itself.

Under aerobic conditions, **haloxyfop-P-methyl** has a very short half-life. For instance, in one study, the half-life of **haloxyfop-P-methyl** in soil was found to be approximately 0.5 days, with the primary metabolite being haloxyfop-P acid.[8] The subsequent degradation of haloxyfop-P acid is also microbially mediated, with reported half-lives ranging from 9 to 21 days in various soil types.[8] In sterile soil, the degradation of haloxyfop-P acid is significantly slower, confirming the crucial role of microorganisms in its dissipation.[9][10] Photolysis on the soil surface is considered to have a negligible effect on the degradation of **haloxyfop-P-methyl** compared to microbial metabolism.[8]

Degradation Pathway in Soil

The degradation of **haloxyfop-P-methyl** in soil primarily follows a two-step process:

- Hydrolysis: The ester linkage of **haloxyfop-P-methyl** is rapidly cleaved to form haloxyfop-P acid.
- Microbial Degradation: Soil microorganisms further break down the haloxyfop-P acid into smaller, less complex molecules.



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